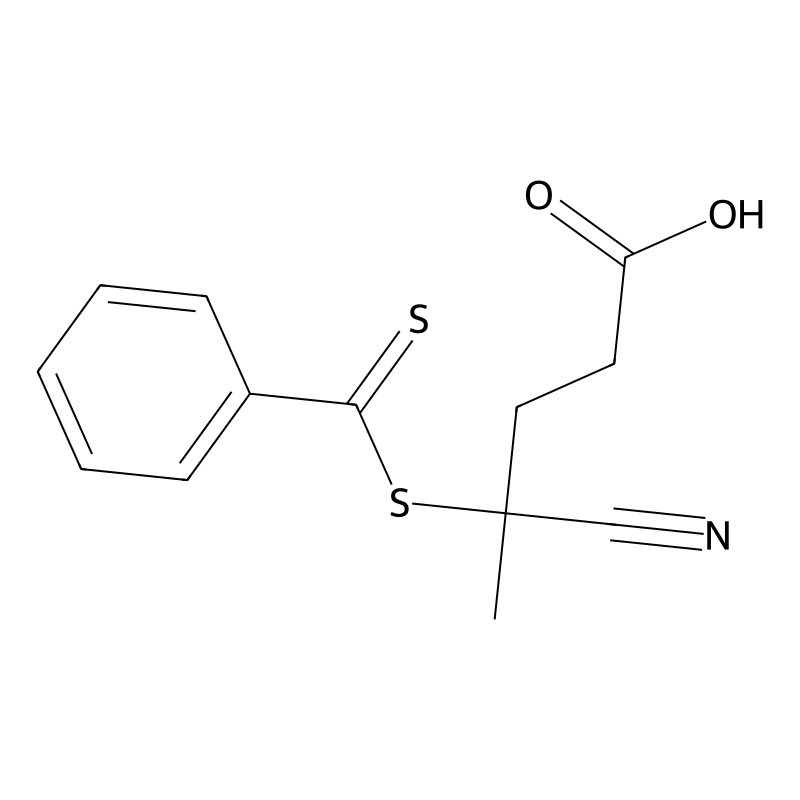

4-Cyano-4-(thiobenzoylthio)pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in RAFT Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersity indices. CBTPA is a versatile CTA that can be used to polymerize a wide range of monomers, including:

- Methacrylates: These are common monomers used in the production of plastics, adhesives, and coatings. Studies have shown that CBTPA can be used to prepare well-defined polymethacrylates with controlled architectures, such as block copolymers and star polymers. Source 1

- Methacrylamides: These monomers are used in various applications, including drug delivery, tissue engineering, and water treatment. CBTPA has been used to synthesize well-defined polymethacrylamides with controlled properties, such as biodegradability and hydrophilicity. Source 2

- Acrylonitrile: This monomer is used in the production of acrylic fibers and plastics. CBTPA has been used to prepare well-defined polyacrylonitriles with controlled molecular weights and narrow dispersity indices. Source 3:

Advantages of Using CBTPA

Several advantages make CBTPA a popular choice for RAFT polymerization:

- High efficiency: CBTPA efficiently transfers the chain, leading to well-controlled polymerizations.

- Versatility: CBTPA can be used to polymerize a wide range of monomers.

- Good leaving group ability: The thiocarbonyl group in CBTPA readily fragments, allowing for efficient chain transfer.

- Tunable properties: The properties of the resulting polymer can be tuned by varying the structure of the CTA.

4-Cyano-4-(thiobenzoylthio)pentanoic acid is a chemical compound with the molecular formula C₁₃H₁₃N₁O₂S₂ and a molecular weight of approximately 279.38 g/mol. It features a thiobenzoylthio group attached to a pentanoic acid backbone, which includes a cyano functional group. This compound is characterized by its unique structure that combines both thiol and cyano functionalities, making it of interest in various chemical and biological applications .

The compound appears as a solid, typically ranging in color from white to light yellow or light red, with a melting point between 97°C and 101°C. It is sensitive to light and heat, requiring careful handling and storage conditions, ideally refrigerated between 0-10°C .

- Nucleophilic substitution reactions: The thiol group can act as a nucleophile, facilitating the substitution of halides or other electrophiles.

- Condensation reactions: The presence of the carboxylic acid group allows for esterification or amide formation under appropriate conditions.

- Redox reactions: The cyano group can participate in reduction reactions, leading to the formation of amines or other derivatives.

For instance, one synthesis method involves refluxing 4,4'-azobis(4-cyanovaleric acid) with thiobenzoyl disulfide in ethyl acetate, yielding the compound through a radical polymerization mechanism .

The synthesis of 4-Cyano-4-(thiobenzoylthio)pentanoic acid typically involves radical polymerization techniques. A common method includes:

- Reagents Preparation: Dissolve 4,4'-azobis(4-cyanovaleric acid) and thiobenzoyl disulfide in an appropriate solvent like ethyl acetate.

- Reaction Conditions: The solution is degassed and heated under nitrogen atmosphere at approximately 70°C for several hours.

- Product Isolation: Post-reaction, the organic fraction is distilled under vacuum and purified using column chromatography.

This method has been reported to yield the target compound effectively with yields ranging from 51% to 64% depending on specific reaction conditions .

4-Cyano-4-(thiobenzoylthio)pentanoic acid has potential applications in:

- Polymer Chemistry: As a chain transfer agent or initiator in radical polymerization processes.

- Pharmaceuticals: Potential precursor for synthesizing bioactive compounds due to its unique functional groups.

- Material Science: Used in the development of novel materials with specific chemical properties.

Its unique structure allows for versatility in applications across various fields.

Several compounds share structural similarities with 4-Cyano-4-(thiobenzoylthio)pentanoic acid. Some notable examples include:

These compounds highlight the uniqueness of 4-Cyano-4-(thiobenzoylthio)pentanoic acid through its distinctive combination of functionalities that may impart unique reactivity and biological properties.

Di(Thiobenzoyl) Disulfide Intermediate Routes

The synthesis of CPADB universally requires di(thiobenzoyl) disulfide as a key intermediate. This compound is synthesized via a two-stage process beginning with the preparation of sodium dithiobenzoate. In a representative protocol, sodium methoxide (30% in methanol) reacts with elemental sulfur and benzyl chloride in anhydrous methanol under reflux at 67°C for 10 hours [1]. The resulting sodium dithiobenzoate is acidified with hydrochloric acid, extracted into diethyl ether, and then oxidized using potassium ferricyanide(III) in aqueous solution [1] [4]. This oxidation step precipitates di(thiobenzoyl) disulfide as a red crystalline solid, which is filtered, washed, and dried under vacuum [1].

Modifications to this route have been explored to improve efficiency. For instance, omitting the recrystallization of di(thiobenzoyl) disulfide—a step traditionally included to remove impurities—has been shown to increase the final CPADB yield by approximately fourfold without compromising its performance as a RAFT agent [4]. This adjustment reduces material loss during intermediate purification, highlighting the balance between purity and practicality in large-scale syntheses [4].

Reactions with 4,4'-Azobis(4-Cyanopentanoic Acid)

The coupling of di(thiobenzoyl) disulfide with 4,4'-azobis(4-cyanopentanoic acid) (ACPA) constitutes the core step in CPADB synthesis. In a standard procedure, equimolar quantities of di(thiobenzoyl) disulfide and ACPA (typically 7 mmol and 11.5 mmol, respectively) are dissolved in distilled ethyl acetate and heated under reflux for 18 hours [1]. The reaction mechanism involves radical-mediated disulfide exchange, facilitated by the thermal decomposition of ACPA, which generates cyanopentanoic acid radicals. These radicals abstract sulfur atoms from di(thiobenzoyl) disulfide, forming the thiobenzoylthio group characteristic of CPADB [1] [4].

Key parameters for this step include:

- Solvent selection: Ethyl acetate is preferred due to its ability to dissolve both reactants while avoiding side reactions.

- Molar ratios: A slight excess of ACPA (1.64:1 relative to disulfide) ensures complete conversion of the disulfide intermediate [1].

- Reaction duration: Extended reflux periods (18–24 hours) maximize yield, with conversions exceeding 95% reported in optimized conditions [1] [4].

Purification and Crystallization Techniques

Post-synthesis purification of CPADB involves sequential chromatography and crystallization steps. Crude product is first subjected to column chromatography using silica gel (70–230 mesh) with a 2:3 ethyl acetate/hexane eluent [1]. Red-colored fractions containing CPADB are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is crystallized by cooling to -20°C in a 2:3 acetate/hexane mixture, yielding CPADB as red crystals with a melting point of 98°C [1].

Crystallization efficiency depends on solvent polarity and cooling rate. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling may trap impurities. The crystalline product is typically characterized by proton nuclear magnetic resonance (¹H-NMR), with diagnostic signals at 7.4–8.0 ppm (aromatic protons), 2.5–3.0 ppm (methylene groups), and 2.0 ppm (methyl group) [1].

Synthesis Optimization Parameters

Optimizing CPADB synthesis requires balancing reaction kinetics, purity, and scalability. Critical parameters include:

| Parameter | Standard Protocol [1] | Modified Protocol [4] |

|---|---|---|

| Di(thiobenzoyl) disulfide purification | Recrystallization from ethanol | No recrystallization |

| Reaction time | 18 hours | 18–24 hours |

| Yield | 78% | 80–85% |

| Purity (¹H-NMR) | >95% | >93% |

The modified protocol demonstrates that omitting intermediate recrystallization steps does not detrimentally affect CPADB functionality in RAFT polymerizations [4]. Additionally, increasing the ACPA-to-disulfide ratio to 1.7:1 improves conversion rates without generating significant byproducts [1]. Thermal stability during reflux is another consideration, as prolonged heating above 80°C may degrade the thiobenzoylthio group [1].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant